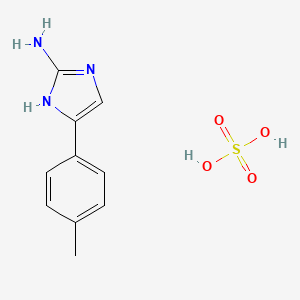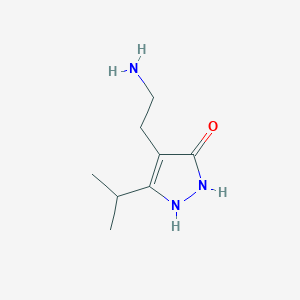
1-Benzyl-1H-1,2,3-Triazol-4-carbaldehyd
Übersicht
Beschreibung
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The benzyl group attached to the triazole ring adds to the complexity of the molecule, potentially affecting its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods. For instance, the reaction of aromatic carbaldehyde hydrazones with acylating agents can lead to the formation of 1,4-diacyl-3-acylamino-5-aryl-4,5-dihydro-1H-1,2,4-triazoles, as described in the synthesis of related compounds . Although the specific synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structures of two triazole derivatives were determined, showing significant delocalization of π-electron density within the triazole ring and various intermolecular interactions such as hydrogen bonding and π-π stacking . These findings can provide insights into the structural aspects of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde.
Chemical Reactions Analysis
Triazole derivatives can undergo a range of chemical reactions. The reactivity of 1,2,4-triazole-3-carbaldehydes, for instance, has been explored, showing that they can dimerize in the solid state to form carbonyl-free hemiaminals . Additionally, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols resulted in the formation of new heterocyclic compounds . These studies suggest that 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde may also participate in similar reactions, potentially leading to novel compounds with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds and intermolecular interactions can affect the stability and reactivity of these compounds . The spectroscopic properties and computational studies, such as density functional theory (DFT) calculations, can provide valuable information on the electronic structure and potential reactivity patterns of these molecules . Although the specific properties of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde are not discussed in the provided papers, similar analyses could be applied to this compound to predict its behavior.
Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
“1-Benzyl-1H-1,2,3-Triazol-4-carbaldehyd” wird als biochemisches Mittel für die Proteomik-Forschung verwendet . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte in verschiedenen Proteomik-Anwendungen verwendet werden, wie z. B. Proteinidentifizierung, Protein-Protein-Interaktionsstudien und die Untersuchung posttranslationaler Modifikationen.
Behandlung der Alzheimer-Krankheit
Diese Verbindung wurde in die Konstruktion und Synthese neuer Oxoindolin-2-on-Derivate als potenzielle Acetylcholinesterase (AChE)-Inhibitoren integriert . AChE-Inhibitoren werden zur Behandlung der Alzheimer-Krankheit eingesetzt. Zwei Verbindungen, die “this compound” enthalten, wurden bei einer Konzentration von 100 µM getestet und zeigten eine AChE-Hemmung von 51 % bzw. 50 % .
Antikrebsmittel
In der gleichen Studie zeigten mehrere Verbindungen, die “this compound” enthalten, eine starke Zytotoxizität gegen drei menschliche Krebszelllinien: SW620 (menschliches Dickdarmkrebs), PC3 (Prostatakrebs) und NCI-H23 (Lungenkrebs) . Eine Verbindung war sogar potenter als Adriamycin, ein häufig verwendetes Antikrebsmittel .
Organische Synthese
1,2,3-Triazole, einschließlich “this compound”, haben breite Anwendung in der organischen Synthese gefunden . Sie können als vielseitige Bausteine bei der Synthese komplexer organischer Moleküle dienen.
Polymerkunde
1,2,3-Triazole werden auch in der Polymerkunde eingesetzt . Sie können in Polymere integriert werden, um ihre Eigenschaften zu verbessern, wie z. B. thermische Stabilität, mechanische Festigkeit und chemische Beständigkeit.
Biokonjugation
1,2,3-Triazole können in der Biokonjugation verwendet werden, einer chemischen Strategie zur Bildung einer stabilen kovalenten Bindung zwischen zwei Molekülen . “this compound” könnte potenziell verwendet werden, um Biomoleküle auf spezifische Weise zu verknüpfen.
Fluoreszenzbildgebung
1,2,3-Triazole finden Anwendung in der Fluoreszenzbildgebung . Sie können verwendet werden, um fluoreszierende Sonden für die Bildgebung biologischer Systeme zu erstellen.
Materialwissenschaft
In der Materialwissenschaft können 1,2,3-Triazole verwendet werden, um die Eigenschaften von Materialien zu modifizieren . “this compound” könnte potenziell verwendet werden, um die Eigenschaften verschiedener Materialien zu verbessern.
Wirkmechanismus
Target of Action
The primary targets of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde are Mycobacterium tuberculosis H37Ra (MTB, ATCC 25177) and tubulin . These targets play a crucial role in the survival and proliferation of the bacteria and in the structural integrity of cells, respectively .
Mode of Action
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde interacts with its targets by inhibiting the growth of Mycobacterium tuberculosis . In addition, it binds to the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization .
Biochemical Pathways
The compound affects the biochemical pathways related to the survival and proliferation of Mycobacterium tuberculosis . It also impacts the pathways related to the structural integrity of cells by inhibiting tubulin polymerization .
Pharmacokinetics
The compound’s interaction with its targets and its effects suggest that it has sufficient bioavailability to exert its antimycobacterial activity .
Result of Action
The compound exhibits significant antimycobacterial activity, with most of the synthesized compounds reporting good activity against M. tuberculosis H37Ra strain . It also induces apoptosis in cells by inhibiting tubulin polymerization .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde plays a crucial role in biochemical reactions, particularly in the field of click chemistry. It acts as a ligand that stabilizes copper (I) ions, preventing their disproportionation and oxidation, thus enhancing their catalytic effect in azide-acetylene cycloaddition reactions . This compound interacts with various enzymes and proteins, facilitating the formation of stable triazole rings, which are essential in the synthesis of complex molecules.
Cellular Effects
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable triazole rings can impact the function of proteins and enzymes within the cell, potentially altering their activity and interactions . Studies have indicated that this compound can modulate cellular responses, making it a valuable tool in biochemical research.
Molecular Mechanism
The molecular mechanism of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with copper (I) ions, which enhances the catalytic efficiency of azide-acetylene cycloaddition reactions. This compound binds to copper (I) ions, stabilizing them and preventing their oxidation . This stabilization is crucial for the formation of triazole rings, which are essential in various biochemical processes. Additionally, the compound can influence gene expression by interacting with specific biomolecules, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH . Long-term studies have shown that the compound can maintain its activity over extended periods, making it suitable for various biochemical applications. Degradation products may form under certain conditions, potentially affecting its efficacy.
Dosage Effects in Animal Models
The effects of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde in animal models vary with dosage. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Studies have identified threshold levels at which the compound begins to exhibit toxic effects, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Its interactions with specific enzymes can modulate their activity, leading to changes in metabolic pathways.
Transport and Distribution
Within cells and tissues, 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its activity and function. The compound’s distribution can affect its efficacy in biochemical reactions, making it essential to understand its transport mechanisms.
Subcellular Localization
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its role in biochemical processes and optimizing its use in research applications.
Eigenschaften
IUPAC Name |
1-benzyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDKNJUWVSEOOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559804 | |
| Record name | 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124940-34-7 | |
| Record name | 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286337.png)






